Oligomycin
Description
Historical Context of Oligomycin (B223565) Discovery and Isolation
The oligomycin complex was first documented in 1954, isolated from a strain of the soil bacterium Streptomyces diastatochromogenes. nih.govfermentek.com Early research highlighted its strong inhibitory effects against fungi. nih.gov The discovery and isolation of oligomycin provided researchers with a valuable tool to investigate fundamental cellular processes.
Oligomycin as a Macrolide Antibiotic Complex from Streptomyces Species
Oligomycins are classified as macrolide antibiotics produced by certain strains of Streptomyces. nih.govglpbio.combiosynth.comselleckchem.com These bacteria are common soil-dwelling organisms known for producing a diverse range of bioactive compounds, including antifungal, antiviral, antibacterial, and anticancer agents. nih.gov The oligomycin complex is typically a mixture of several analog isomers, primarily Oligomycin A, B, and C. fermentek.comglpbio.comfermentek.comnih.govcaymanchem.com Oligomycins are characterized by a 26-membered α, β-unsaturated lactone ring fused to a bicyclic spiroketal ring system. nih.gov Oligomycin A is often the dominant analog within the complex. fermentek.comfermentek.com Different oligomycin isomers exhibit varying degrees of potency and selectivity in their biological activities. fermentek.comglpbio.com
Significance of Oligomycin as a Biochemical Probe in Cellular Bioenergetics Research
Oligomycin is widely recognized and utilized as a classical mitochondrial reagent and a valuable biochemical probe in the study of cellular bioenergetics. fermentek.combiosynth.comlabmartgh.com Its significance stems from its specific mode of action: it acts as a potent inhibitor of mitochondrial ATP synthase (also known as F₁F₀ ATPase). fermentek.combiosynth.comselleckchem.comlabmartgh.comsigmaaldrich.comchemicalbook.com
The mitochondrial ATP synthase is a crucial enzyme responsible for synthesizing ATP, the primary energy currency of the cell, through oxidative phosphorylation. labmartgh.com Oligomycin binds to the F₀ subunit of the ATP synthase, which is the portion of the enzyme embedded in the inner mitochondrial membrane that functions as a proton channel. fermentek.combiosynth.comsigmaaldrich.comchemicalbook.com By binding to the F₀ subunit, oligomycin blocks the translocation of protons across the inner mitochondrial membrane, thereby inhibiting the activity of ATP synthase and preventing the synthesis of mitochondrial ATP. fermentek.combiosynth.comsigmaaldrich.com This inhibition effectively disrupts oxidative phosphorylation and the electron transport chain. selleckchem.com
In research, oligomycin's ability to inhibit ATP synthesis allows for the investigation of various aspects of cellular energy metabolism. For instance, in experiments measuring oxygen consumption rate (OCR), the addition of oligomycin can reveal the portion of oxygen consumption that is coupled to ATP production. portlandpress.comjove.com The remaining oxygen consumption after oligomycin treatment represents proton leak across the mitochondrial membrane. portlandpress.com Oligomycin treatment can also lead to a compensatory increase in glycolysis as cells attempt to maintain ATP levels, providing insights into the interplay between oxidative phosphorylation and glycolysis. jove.comnih.govnih.gov This makes oligomycin an essential tool for assessing mitochondrial function, cellular respiration, and the mechanisms of action of compounds affecting energy metabolism. biosynth.comlabmartgh.comresearchgate.net It is used in various bioenergetic assays, including extracellular flux analysis, to assess cellular metabolic profiles and understand how cells adapt to metabolic stress. jove.comnih.govnih.govresearchgate.net
| Oligomycin Isomer | Molecular Formula (Example) | Molecular Weight (Example) | PubChem CID |
| Oligomycin A | C₄₅H₇₄O₁₁ | 791.06 g/mol | 5281039 |
| Oligomycin B | C₄₅H₇₂O₁₂ | 805.1 g/mol | 11050-94-5 (CAS, CID not directly found in search results, using CAS) |
| Oligomycin C | C₄₅H₇₄O₁₀ | 775.1 g/mol | 11052-72-5 (CAS, CID not directly found in search results, using CAS) |
| Oligomycin Complex | Mixture | - | 1404-19-9 (CAS, CID not directly found in search results, using CAS) |
Properties
IUPAC Name |
(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-YNZHUHFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Biology and Chemical Modifications of Oligomycin
Structural Elucidation Methodologies of Oligomycin (B223565) Isomers (A-G)
The definitive determination of the complex three-dimensional architecture of oligomycin isomers has necessitated the use of a combination of advanced analytical techniques. Early structural hypotheses have been refined and, in some cases, corrected through the application of modern spectroscopic and crystallographic methods.
Spectroscopic methods are fundamental to elucidating the structure of complex natural products like oligomycin. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly crucial, while Electronic Circular Dichroism (ECD) serves as a powerful tool for determining absolute stereochemistry.
Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition of oligomycin isomers. Techniques such as electrospray ionization (ESI) are used to generate gas-phase ions of the molecules for analysis. researchgate.net Tandem mass spectrometry (MS/MS) further provides structural details by inducing fragmentation of a selected molecular ion and analyzing the resulting product ions, which can reveal information about the sequence and composition of different structural motifs within the macrolide. researchgate.net
Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been indispensable for the detailed structural characterization of oligomycins. Complete ¹H and ¹³C NMR chemical shift assignments for derivatives like 21-hydroxyoligomycin A were achieved using two-dimensional (2D) NMR experiments. mdpi.comnih.gov Techniques such as J-based configuration analysis, which utilizes carbon-proton and interproton spin-coupling constants, have been applied to establish the relative stereochemistry of the molecule's many chiral centers. plos.orgnih.gov Furthermore, Nuclear Overhauser Effect (NOE) correlations provide crucial information about the spatial proximity of protons, aiding in the determination of the molecule's conformation. plos.org For instance, NMR data was pivotal in clarifying a structural debate regarding oligomycin A, confirming that a key side chain exists as a keto-group rather than an enol tautomer. nih.gov
Electronic Circular Dichroism (ECD): For molecules with multiple chiral centers like oligomycin, determining the absolute configuration is a significant challenge. ECD spectroscopy is a powerful method for this purpose. The technique involves comparing the experimentally measured ECD spectrum of a compound with spectra that are computationally calculated for all possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. plos.org While this method has been successfully applied to other complex natural products, specific ECD spectral data for the full range of oligomycin isomers (A-G) is not extensively detailed in published research.
Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique has been vital in resolving the structures of several oligomycin forms.
X-ray crystallographic studies of oligomycin A, isolated from both Streptomyces diastatochromogenes and Streptomyces diastaticus, led to significant corrections of previously published chemical and X-ray structures. These studies revealed that the crystal structures were isomorphous, crystallizing in the P2₁2₁2₁ space group. The analysis of 21-hydroxyoligomycin A, a derivative isolated from Streptomyces cyaneogriseus, also utilized single-crystal X-ray diffraction to independently confirm the absolute configuration at all 19 of its chiral centers. mdpi.comnih.gov
Furthermore, high-resolution (1.9 Å) crystal structures have been obtained of oligomycin A bound to its biological target, the c₁₀ ring of yeast mitochondrial ATP synthase. This work provided a precise view of the drug-target interaction, showing how the oligomycin molecule docks onto the surface of the c-ring. Comparative X-ray studies of oligomycins A, B, and C have also been conducted to investigate structural differences that may relate to their binding affinities with ATP synthase.
| Compound | Source Organism | Space Group | Radiation Source | Reference |
|---|---|---|---|---|
| Oligomycin A(E) | Streptomyces diastatochromogenes | P2₁2₁2₁ | Cu Kα | |
| Oligomycin A(C) | Streptomyces diastaticus | P2₁2₁2₁ | Mo Kα | |
| 21-Hydroxyoligomycin A | Streptomyces cyaneogriseus | Not Specified | Not Specified | mdpi.com |
Conformational Analysis and Stereochemistry
Oligomycins possess a highly complex stereochemical arrangement, with a 26-membered macrocyclic lactone core containing numerous chiral centers. researchgate.net For example, 21-hydroxyoligomycin A has 19 distinct chiral centers, the absolute configuration of which was confirmed by anomalous dispersion measurements on a crystal of the compound. mdpi.comnih.gov The structure also features a bicyclic spiroketal, which adds to its structural rigidity and complexity. plos.org
The relative stereochemistry of the acyclic portions of the molecule has been established using NMR techniques, specifically through J-based configuration analysis and NOE correlations. plos.org The conformation of oligomycin A when bound to the c-ring of ATP synthase is nearly identical to its unbound crystal structure. However, minor conformational changes do occur upon binding, primarily associated with the spiro-linked pyranose rings. These subtle adjustments suggest that the molecule maintains a relatively stable conformation, with little binding energy lost to entropic changes from major structural rearrangements.
Structure-Activity Relationship (SAR) Studies of Oligomycin Isomers and Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For oligomycins, these studies involve systematically comparing the effects of different isomers and synthetic derivatives to identify the key structural features responsible for their potent biological effects.
The different isomers of oligomycin exhibit notable specificity in their biological activities. While they are all known inhibitors of mitochondrial F₁F₀ ATP synthase, the potency and spectrum of activity can vary. mdpi.com For instance, most oligomycin-type compounds are inactive against bacteria, but oligomycin E shows activity against Gram-positive bacteria. plos.org
Computational docking studies have suggested that oligomycin B and C forms bind more tightly to the F₀ domain of ATP synthase than the A form. This correlates with observations that the B form may be the most potent inhibitor. The various isomers are known to be highly specific in their ability to disrupt mitochondrial metabolism. mdpi.com In addition to their primary role as ATP synthase inhibitors, oligomycins display a broad biological profile that includes antifungal, antitumor, and nematocidal activities. mdpi.com
| Compound | Key Structural Difference | Observed Activity | Reference |
|---|---|---|---|
| Oligomycin A | Baseline structure | Potent inhibitor of F₁F₀ ATP synthase; antifungal, antitumor activities. | mdpi.com |
| Oligomycin B/C | Variations on the macrolide ring | Predicted to have tighter binding to ATP synthase than Oligomycin A. | |
| Oligomycin E | Structural isomer | Active against Gram-positive bacteria. | plos.org |
| 33-Dehydrooligomycin A | Side chain modified from 2-hydroxypropyl to 2-oxopropyl (keto form) | Approximately two-fold weaker antimicrobial activity compared to Oligomycin A. Slightly decreased binding affinity for ATP synthase. |
Oligomycin exerts its primary biological effect by binding to the membrane-embedded F₀ sector of the F₁F₀-ATP synthase complex, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis. High-resolution crystal structures show that oligomycin binds to the surface of the c-ring, making contact with two adjacent c-subunits.
The binding is stabilized by a combination of interactions:
Hydrogen Bonding: The carboxyl side chain of a crucial glutamate (B1630785) residue (Glu59 in yeast), which is essential for proton translocation, forms a hydrogen bond with the oligomycin molecule via a bridging water molecule.
Van der Waals Interactions: The majority of the contacts between oligomycin and the c-subunits are hydrophobic van der Waals interactions. The enthalpy of these interactions is highly distance-dependent, meaning that even small changes in the protein's backbone conformation can significantly affect oligomycin binding.
Chemical Synthesis and Derivatization Strategies for Oligomycin Analogues
The chemical modification of the oligomycin scaffold presents a viable strategy for developing novel analogues with potentially improved therapeutic properties and reduced toxicity. Researchers have explored various synthetic routes to alter specific functional groups within the oligomycin molecule, leading to the creation of derivatives with unique biological activity profiles. These strategies include modifications at the side chain, the diene system, and the development of novel ligand structures inspired by oligomycin's interaction with its biological targets.
Synthesis and Biological Evaluation of Dehydrooligomycin A
In an effort to clarify the structural aspects of the 2-hydroxypropyl side chain of oligomycin A, 33-dehydrooligomycin A was synthesized and biologically evaluated. nih.govresearchgate.net The synthesis was achieved through the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) data, in conjunction with quantum chemical calculations, revealed that 33-dehydrooligomycin A predominantly exists in its keto tautomeric form rather than the enol form. nih.govresearchgate.net
The biological activity of this derivative was assessed against various microorganisms and for its antiproliferative effects. nih.gov Compared to the parent compound, oligomycin A, 33-dehydrooligomycin A exhibited approximately two-fold weaker antimicrobial activity against Streptomyces fradiae ATCC-19609 and reference Candida species. nih.govresearchgate.net Docking studies with FOF1ATP synthase indicated a slight reduction in binding affinity for the dehydro derivative, which correlates with its observed decrease in activity against the highly sensitive S. fradiae strain. nih.govresearchgate.net The in vitro antiproliferative activities of 33-dehydrooligomycin A have also been a subject of investigation. nih.gov
| Compound | Synthetic Method | Key Structural Feature | Antimicrobial Activity Comparison |
| 33-dehydrooligomycin A | Kornblum oxidation of 33-O-mesyloligomycin A | Exists in keto tautomer form | Approx. 2x weaker than Oligomycin A vs. S. fradiae & Candida spp. nih.govresearchgate.net |
Diels-Alder Adducts of Oligomycin A
The (E,E)-configuration of the C16–C19 diene system in oligomycin A allows it to participate in Diels-Alder reactions with active dienophiles. acs.org This [4+2] cycloaddition approach has been utilized to synthesize novel adducts of oligomycin A, aiming to modulate its biological activity and overcome limitations such as high toxicity. acs.orgnih.gov
The reaction of oligomycin A with dienophiles like benzoquinone and N-benzylmaleimide proceeds without the need for a catalyst under mild conditions. acs.org The cycloaddition with benzoquinone yields a single product, while the reaction with N-benzylmaleimide produces two products in a 2:1 ratio. acs.org The stereochemistry of these adducts is influenced by hydrogen bonding between the isopropanol (B130326) moiety of the oligomycin A side chain and the carbonyl group of the dienophile. nih.govacs.org
Biological evaluation of these Diels-Alder adducts revealed a significant reduction in their antifungal potency. acs.org However, their antiproliferative activity against various cancer cell lines showed a complex pattern. The synthesized adducts demonstrated greater activity against the triple-negative breast cancer cell line MDA-MB-231 and the lung carcinoma cell line A-549 when compared to the parent oligomycin A. nih.govacs.org Conversely, oligomycin A was more potent against the myeloid leukemia cell line K-562 and the breast carcinoma cell line MCF-7. nih.govacs.org These findings suggest that modification of the diene moiety of oligomycin A is a promising avenue for developing novel antitumor agents with altered selectivity. nih.gov
| Dienophile | Number of Products | Key Finding on Antiproliferative Activity |
| Benzoquinone | 1 | More active than Oligomycin A against MDA-MB-231 and A-549 cell lines. nih.govacs.org |
| N-benzylmaleimide | 2 (2:1 ratio) | More active than Oligomycin A against MDA-MB-231 and A-549 cell lines. nih.govacs.org |
Spiropiperidine-Based Oligomycin-Analog Ligands
Inspired by the structure of oligomycin, novel spiropiperidine-based ligands have been designed and synthesized to target the mitochondrial permeability transition pore (mPTP). acs.orgacs.org The opening of the mPTP is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury. acs.orgnih.gov
The synthetic strategy involved the creation of a library of molecules centered around a 1,3,8-triazaspiro-decan-4-one core, with various substitutions at the N1 and N8 positions. acs.org This approach, combining molecular modeling and chemical synthesis, aimed to identify compounds that could inhibit the opening of the mPTP. acs.orgresearchgate.net
The biological efficacy of these spiropiperidine derivatives was evaluated in vitro using HeLa cells and human renal proximal tubular epithelial cells. acs.orgacs.orgnih.gov The results confirmed that some of these novel structures are active in inhibiting the mitochondrial permeability transition pore opening, which is a key process for enhancing cell survival after the restoration of blood flow following an ischemic event. acs.orgresearchgate.net This research opens avenues for further investigation of these compounds in in vivo models of ischemia-reperfusion injury. nih.gov
| Compound Class | Core Structure | Biological Target | Therapeutic Potential |
| Spiropiperidine-based oligomycin-analog ligands | 1,3,8-triazaspiro-decan-4-one | Mitochondrial permeability transition pore (mPTP) acs.orgacs.org | Counteracting ischemia-reperfusion injury acs.orgnih.gov |
Biosynthesis and Production of Oligomycin
Producing Microorganisms: Streptomyces Species and Other Actinomycetes
Actinobacteria are prolific producers of a wide array of bioactive compounds, with the genus Streptomyces being the most significant contributor, accounting for approximately three-quarters of the over 10,000 bioactive compounds produced by this group. biomolther.org Oligomycin (B223565) and its analogues are produced by Streptomyces avermitilis and other actinomycetes. researchgate.netnih.gov Oligomycin complex, a mixture of oligomycins A, B, and C, was first reported in 1954, isolated from a strain of Streptomyces diastatochromogenes. fermentek.com
Streptomyces diastatochromogenes
Streptomyces diastatochromogenes is historically significant as the source from which the oligomycin complex was initially isolated in 1954. fermentek.com This species is known to produce oligomycin, which is a mixture typically containing oligomycins A, B, and C. fermentek.comsigmaaldrich.comlabmartgh.comsigmaaldrich.com
Streptomyces avermitilis
Streptomyces avermitilis is another key producer of oligomycin A. biomolther.org The oligomycin biosynthetic gene cluster (olm) in S. avermitilis is a large cluster spanning 104 kb and containing 18 open reading frames (ORFs). researchgate.net This cluster includes genes encoding the polyketide synthase (PKS) responsible for assembling the macrolide backbone, as well as genes for enzymes involved in post-polyketide modification. researchgate.net Studies involving gene deletion in S. avermitilis have demonstrated the link between the olmA gene cluster and oligomycin production. researchgate.net Genetic engineering efforts, such as the inactivation of genes involved in the biosynthesis of other compounds like avermectin's starter unit, have been shown to enhance and enable the selective production of oligomycin in S. avermitilis. nih.gov
Pseudosporangium
The genus Pseudosporangium, an underexplored group of actinomycetes, has also been found to harbor the biosynthetic machinery for producing oligomycin-class polyketides. nih.govkeio.ac.jp Metabolite analysis of a Pseudosporangium strain, RD062863, led to the discovery of new oligomycin-class polyketides, termed pseudosporamicins A-C. nih.govkeio.ac.jp This indicates that oligomycin production is not limited to the Streptomyces genus within the actinomycetes.
Elucidation of the Oligomycin Biosynthetic Pathway
The biosynthesis of oligomycin follows a pathway characteristic of complex polyketides, involving the assembly of precursor units by modular Type I Polyketide Synthases, followed by tailoring modifications catalyzed by various enzymes, including cytochrome P450 enzymes. nih.govacs.org
Role of Modular Type I Polyketide Synthases (PKS)
The core structure of oligomycin is assembled by a modular Type I Polyketide Synthase system. nih.govacs.org Bacterial modular Type I PKS are large, multifunctional enzymes organized into modules, with each module typically catalyzing one cycle of chain elongation. plos.orgoup.com A minimal module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. plos.orgoup.com The oligomycin PKS in S. avermitilis, encoded by the olmA gene cluster, consists of seven large multifunctional subunits containing 17 modules and 79 catalytic domains, although some domains may be nonfunctional. researchgate.netplos.org These PKS modules are responsible for the stepwise condensation of acyl-CoA precursors, building the polyketide backbone of oligomycin. researchgate.netplos.orgplos.org The proposed biosynthesis pathway of oligomycins is based on the analysis of this Type I modular polyketide synthase system. nih.govacs.org
Post-PKS Modification by Cytochrome P450 Enzymes (e.g., CYP107W1 hydroxylation)
Following the assembly of the polyketide backbone by the PKS, the molecule undergoes further modifications catalyzed by various enzymes. Cytochrome P450 enzymes (P450s) play a significant role in these late-stage tailoring reactions, often introducing hydroxyl groups or catalyzing other oxidative modifications that are crucial for the final structure and activity of the polyketide. biomolther.org Streptomyces genomes are known to contain a relatively large number of cytochrome P450 genes, many of which are involved in secondary metabolite biosynthesis. biomolther.orgresearchgate.net
A specific example of post-PKS modification in oligomycin biosynthesis is the hydroxylation of oligomycin C (12-deoxy-oligomycin A) to produce oligomycin A. This reaction is catalyzed by the cytochrome P450 enzyme CYP107W1, encoded by the olmB gene within the oligomycin biosynthetic gene cluster in S. avermitilis. biomolther.orgresearchgate.netresearchgate.netnih.govnih.gov CYP107W1 regioselectively hydroxylates the C12 position of oligomycin C. biomolther.orgresearchgate.netnih.govnih.gov Structural analysis of the CYP107W1-oligomycin A complex has provided insights into how this enzyme recognizes and binds the macrolide substrate, with a specific residue, Tryptophan 178, being identified as critical for facilitating the productive binding conformation. biomolther.orgresearchgate.netnih.govresearchgate.net Mutation of Trp178 to Glycine significantly reduced the catalytic turnover number for the hydroxylation of oligomycin C. nih.govresearchgate.net
Table of Oligomycin-Producing Microorganisms
| Microorganism | Class/Genus | Notes |
| Streptomyces diastatochromogenes | Streptomyces | Historically significant, initial isolation source. fermentek.com |
| Streptomyces avermitilis | Streptomyces | Produces Oligomycin A; contains olm gene cluster. biomolther.orgresearchgate.net |
| Pseudosporangium sp. RD062863 | Pseudosporangium | Produces oligomycin-class polyketides. nih.govkeio.ac.jp |
| Streptomyces sp. FXY-T5 | Streptomyces | Marine-derived strain producing oligomycins. nih.govacs.org |
| Streptomyces sp. S5.1 | Streptomyces | Isolated from soil, produces oligomycins. nih.gov |
Table of Enzymes Involved in Oligomycin Biosynthesis
| Enzyme Class/Name | Gene (in S. avermitilis) | Role in Biosynthesis |
| Type I PKS | olmA | Assembly of the polyketide backbone through iterative elongation cycles. researchgate.netplos.orgplos.org |
| Cytochrome P450 | olmB (encodes CYP107W1) | Post-PKS modification, specifically C12 hydroxylation of oligomycin C to oligomycin A. biomolther.orgresearchgate.netresearchgate.netnih.govnih.gov |
| Thioesterase | olmC | Likely involved in product release or cyclization. researchgate.net |
| Methylmalonyl-CoA mutase | mcmA | Involved in providing precursor units (e.g., ethylmalonyl-CoA). researchgate.net |
| Phosphopantetheinyl transferase | pptA | Required for activating PKS acyl carrier protein domains. researchgate.net |
| Crotonyl-CoA reductase | ccrA | Potentially involved in providing specific precursor units. researchgate.net |
| 3-Hydroxyacyl-CoA dehydrogenase | hbdA | Potentially involved in providing specific precursor units. researchgate.net |
Oligomycin is a group of macrolide compounds produced by Streptomyces species, known for their potent inhibitory activity against ATP synthase. This article focuses exclusively on the biosynthesis and production of oligomycin, exploring the enzymatic machinery involved, the genetic and enzymatic regulatory mechanisms, and strategies employed in research settings to optimize its production.
Molecular Mechanisms of Action: Interaction with Atp Synthase
Inhibition of Mitochondrial F1F0 ATP Synthase (ATPase) Activity
Oligomycin (B223565) is a well-established inhibitor of mitochondrial F1F0 ATP synthase (ATPase) activity. wikipedia.orgfishersci.cauni.luguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comciteab.combiorxiv.orgciteab.comwikipedia.orgtci-chemical-trading.comuni.lu Its binding to the enzyme complex effectively blocks the synthesis of ATP, the cell's primary energy currency, through the process of oxidative phosphorylation. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comtci-chemical-trading.com In certain contexts, oligomycin is described as a non-selective inhibitor, affecting both the synthase and hydrolase activities of the enzyme. biorxiv.orgwikipedia.orgguidetopharmacology.org
Blocking of the F0 Proton Channel
A key aspect of oligomycin's mechanism is its ability to directly block the proton channel located within the F0 subunit of the ATP synthase. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comciteab.comciteab.comuni.luwikipedia.orgfishersci.cawikipedia.orgnih.govamdb.onlinenih.govuni.lu This channel is integral to the function of ATP synthase, facilitating the passage of protons from the intermembrane space into the mitochondrial matrix, which drives ATP synthesis. By physically obstructing this channel, oligomycin prevents the necessary proton flow. guidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.com
Impact on Proton Translocation Across the Inner Mitochondrial Membrane
The blocking of the F0 proton channel by oligomycin has a direct and significant impact on proton translocation across the inner mitochondrial membrane. wikipedia.orgciteab.comwikipedia.orgnih.gov Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical proton gradient. The flow of these protons back into the matrix through the ATP synthase's F0 channel powers the synthesis of ATP in the F1 portion. When oligomycin blocks this channel, it prevents the return of protons to the matrix, leading to an accumulation of protons in the intermembrane space and a resultant hyperpolarization of the inner mitochondrial membrane. fishersci.canaturalpoolproducts.comtci-chemical-trading.com This disruption of proton translocation effectively dissipates the proton motive force required for ATP synthesis. wikipedia.org
Disruption of Phosphoryl Group Transfer
The inhibition of proton translocation by oligomycin indirectly disrupts the phosphoryl group transfer process catalyzed by the F1 portion of ATP synthase. fishersci.catci-chemical-trading.com The energy released by the controlled flow of protons through the F0 channel induces conformational changes in the F1 subunit, driving the condensation of ADP and inorganic phosphate (B84403) (Pi) to form ATP. wikipedia.orgwikipedia.orgnih.gov By blocking the proton channel, oligomycin prevents these conformational changes, thereby inhibiting the transfer of a phosphoryl group to ADP and halting ATP synthesis.
Detailed Interaction Sites within the ATP Synthase Complex
Detailed research, including high-resolution structural studies, has elucidated the specific interaction sites of oligomycin within the ATP synthase complex. citeab.comwikipedia.org
Binding to Subunit-c of the F0 Portion
Oligomycin is known to bind specifically to subunit-c, a key component of the F0 portion of ATP synthase. wikipedia.orgfishersci.cauni.luwikipedia.orgwikipedia.orgtci-chemical-trading.comwikipedia.orgfishersci.cawikipedia.orgnih.gov Subunit-c molecules assemble into a ring structure within the inner mitochondrial membrane, forming the central part of the proton channel. guidetopharmacology.orgwikipedia.orgfishersci.caciteab.comnih.govfishersci.ca Oligomycin binds within this c-ring, effectively plugging the channel and preventing proton movement. wikipedia.orgfishersci.ca
Involvement of Specific Amino Acid Residues (e.g., Glu59)
High-resolution crystal structures have revealed the involvement of specific amino acid residues in the binding of oligomycin to subunit-c. fishersci.canih.govnih.govfishersci.cauni.lu In yeast mitochondrial ATP synthase, Glutamate (B1630785) 59 (Glu59) in subunit-c is a critical residue essential for proton translocation. fishersci.canih.govciteab.comuni.lu Oligomycin interacts with Glu59, often through a bridging water molecule, and this interaction is thought to lock the carboxyl group of Glu59 in a position that prevents its access to the aqueous environment of the proton half-channel, thereby inhibiting proton translocation. fishersci.canih.govciteab.comnih.govuni.lu Other residues in yeast subunit c, such as Leucine 57, Leucine 63, and Phenylalanine 64, also contribute to the binding through direct interactions, primarily hydrophobic in nature. nih.govciteab.comnih.gov The amino acid residues forming the oligomycin binding site are highly conserved between human and yeast ATP synthase, which explains their similar sensitivity to the inhibitor, while significant differences in bacterial homologs account for differential sensitivity. fishersci.canih.govciteab.comfishersci.cauni.lu
Formation of the Oligomycin-Sensitivity Conferring Protein (OSCP) Complex
The Oligomycin-Sensitivity Conferring Protein (OSCP) is a subunit of the mitochondrial F₀F₁ ATP synthase that plays a crucial role in coupling proton transport to ATP synthesis and conferring sensitivity to oligomycin. mdpi.comnih.govunipd.it Located atop the catalytic F₁ sector, OSCP forms stable contacts with both F₁ and the peripheral stalk, ensuring the structural and functional coupling between the F₀ and F₁ sectors. mdpi.com While oligomycin does not directly bind to OSCP, the presence and proper integration of OSCP are essential for the ATP synthase complex to exhibit sensitivity to oligomycin inhibition. mdpi.comunipd.itproquest.com Studies have shown that detachment of F₁ from F₀ leads to a decrease in oligomycin-sensitive ATPase activity, highlighting the importance of the intact complex and the role of OSCP in maintaining this integrity. mdpi.comunipd.it Depletion and reconstitution studies have further demonstrated that OSCP is absolutely necessary for coupling proton translocation to ATP synthesis. mdpi.com Research suggests that OSCP interacts with the alpha subunit of F₁, and there may be multiple binding sites for OSCP on F₁. nih.govrcsb.org The interaction between OSCP and the N-terminal tails of the alpha subunits of the F₁ subcomplex anchors one end of the peripheral stalk. rcsb.org Although the precise mechanism by which OSCP confers oligomycin sensitivity is not fully understood, it is believed to involve important protein-protein interactions within the assembled complex that are transmitted through the stator stalk, influencing the function of the proton channel where oligomycin binds. proquest.com
Consequences of ATP Synthase Inhibition on Mitochondrial Bioenergetics
Inhibition of ATP synthase by oligomycin has profound consequences on mitochondrial bioenergetics, primarily by disrupting oxidative phosphorylation. youtube.comselleckchem.comresearchgate.netapexbt.com By blocking the F₀ proton channel, oligomycin prevents the influx of protons into the mitochondrial matrix that is necessary for ATP synthesis. youtube.comselleckchem.comwikipedia.orgapexbt.comagscientific.comagscientific.com
Hyperpolarization of the Inner Mitochondrial Membrane Potential
A significant consequence of oligomycin-induced ATP synthase inhibition is the hyperpolarization of the inner mitochondrial membrane potential (ΔΨm). researchgate.netresearchgate.netembopress.orglife-science-alliance.org The electron transport chain (ETC) continues to pump protons from the mitochondrial matrix to the intermembrane space, generating a proton gradient. agscientific.com However, with the F₀ proton channel blocked by oligomycin, these protons cannot re-enter the matrix via ATP synthase to drive ATP synthesis. youtube.comselleckchem.comwikipedia.orgapexbt.comagscientific.comagscientific.com This leads to an accumulation of protons in the intermembrane space, increasing the proton motive force and resulting in a more negative potential within the matrix relative to the intermembrane space, hence hyperpolarizing the membrane. researchgate.netresearchgate.net This effect has been observed in various cell types and experimental settings, often measured using fluorescent dyes like tetramethylrhodamine (B1193902) methyl ester perchlorate (B79767) (TMRE). embopress.orglife-science-alliance.orgbioscientifica.com Studies have shown a marked and rapid increase in ΔΨm upon incubation with oligomycin A. bioscientifica.com However, the effect of oligomycin on membrane potential can vary depending on the metabolic state of the mitochondria; in conditions where membrane potential is maintained by the reverse action of ATP synthase (ATP hydrolysis), oligomycin can induce depolarization, a phenomenon termed the "oligomycin null-point." embopress.org
Cellular and Subcellular Effects of Oligomycin
Impact on Cellular Energy Metabolism
Oligomycin's primary mechanism of action is the inhibition of the F0 subunit of ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. This inhibition disrupts the proton flow across the inner mitochondrial membrane, leading to a cascade of metabolic consequences.
Effects of Oligomycin (B223565) on Cellular ATP Levels
| Cell Type | Oligomycin Concentration | Duration of Treatment | Observed Effect on ATP Levels | Reference |
|---|---|---|---|---|
| Rat Liver Slices | High | Not Specified | Up to 65% reduction | nih.gov |
| H1299 Cancer Cells | 100 ng/ml | 1-2 hours | 5-8% initial drop | nih.gov |
| H1299 Cancer Cells | 100 ng/ml | 4 hours | ATP levels fully rebalanced | nih.gov |
| SW480 Cancer Cells | 0.3 µM | 20 hours | Negligible change in cell viability, suggesting ATP homeostasis | nih.gov |
As a direct inhibitor of ATP synthase, oligomycin effectively uncouples electron transport from ATP synthesis, leading to a halt in oxidative phosphorylation. This is observable through a significant decrease in the oxygen consumption rate (OCR) in treated cells. nih.govreddit.comresearchgate.netresearchgate.net In isolated intestinal epithelial cells, oligomycin injection caused a marked change in OCR, which is indicative of the portion of respiration linked to ATP production. researchgate.net Studies using Seahorse XF analysis have consistently shown that the addition of oligomycin leads to a sharp drop in OCR, reflecting the inhibition of ATP-linked respiration. nih.govreddit.com For example, in SW480 cells, a 0.3 µM concentration of oligomycin reduced mitochondrial oxygen consumption from a baseline of 100 pmoL/(s·mL) to 30.8 pmoL/(s·mL). nih.gov This inhibition of respiration is a hallmark of oligomycin's action and is a key tool in metabolic research to dissect mitochondrial function. nih.gov
Impact of Oligomycin on Cellular Respiration
| Cell Type/System | Parameter Measured | Effect of Oligomycin | Reference |
|---|---|---|---|
| Cultured Cells (General) | Oxygen Consumption Rate (OCR) | Significant decrease | nih.govreddit.com |
| Isolated Intestinal Epithelial Cells | Oxygen Consumption Rate (OCR) | Marked change, indicating inhibition of ATP-linked respiration | researchgate.net |
| SW480 Cancer Cells | Mitochondrial Oxygen Consumption | Reduction from 100 to 30.8 pmoL/(s·mL) with 0.3 µM oligomycin | nih.gov |
| Rat Liver Slices | Endogenous Respiration | Inhibited by 25% | nih.gov |
In response to the blockade of oxidative phosphorylation, many cells exhibit metabolic plasticity by upregulating glycolysis to compensate for the loss of ATP production. This phenomenon, known as the "Pasteur effect," is often observed following oligomycin treatment and is characterized by an increased rate of glucose consumption and lactate (B86563) production. This metabolic shift can be measured as an increase in the extracellular acidification rate (ECAR). nih.govresearchgate.net In cancer cells, which are often highly glycolytic, oligomycin can force a near-complete reliance on this pathway for ATP generation. nih.gov For instance, H1299 cells treated with oligomycin showed an approximately 86% increase in their cellular glycolysis rate. nih.gov This adaptation allows cells to maintain ATP homeostasis and survive, albeit often with a reduced proliferation rate. nih.gov Research on mammalian iBMK cells has shown that oligomycin treatment enhances the forward driving force in glycolysis, particularly at the aldolase (B8822740) and GAPD:PGK steps, indicating a thermodynamic push towards increased glycolytic flux. researchgate.net
Induction and Regulation of Programmed Cell Death Pathways
Beyond its metabolic effects, oligomycin is a potent inducer of programmed cell death, or apoptosis, in a variety of cell types. This pro-apoptotic activity is intricately linked to its primary function as an ATP synthase inhibitor and the subsequent disruption of mitochondrial homeostasis.
Oligomycin has been shown to trigger apoptosis in several cell lines, including doxorubicin-resistant HepG2 human hepatocarcinoma cells and A549 human lung carcinoma cells. semanticscholar.orgresearchgate.net In doxorubicin-resistant HepG2 cells, oligomycin was able to bypass drug resistance, depolarize the mitochondrial membrane potential, induce the release of cytochrome c, and cause DNA fragmentation, all of which are hallmarks of apoptosis. semanticscholar.org
The mechanisms through which oligomycin induces or modulates apoptosis are complex and can be context-dependent.
TNF-induced Apoptosis: Interestingly, while often pro-apoptotic, oligomycin has been found to suppress apoptosis induced by tumor necrosis factor-alpha (TNF-α) in HeLa cells. nih.govresearchgate.netresearchgate.net This protective effect is not due to changes in mitochondrial membrane potential or the inhibition of ATP synthesis itself, as other inhibitors affecting different parts of the ATP synthase or uncouplers did not replicate this effect. nih.gov It is suggested that the F0 component of H+-ATP-synthase, the direct target of oligomycin, may play a role in the TNF-induced opening of the mitochondrial permeability transition pore (PTP), a key event in some apoptotic pathways. nih.govnih.gov The inhibition of TNF-induced reactive oxygen species (ROS) overproduction by oligomycin further supports its modulatory role in this specific apoptotic pathway. researchgate.net In contrast, a different study found that Oligomycin A could enhance TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in HeLa cells through a mechanism involving endoplasmic reticulum stress and the upregulation of death receptor 5 (DR5). nih.gov
Acetate-induced Apoptosis: In colorectal cancer (CRC) cells, the enhancement of acetate-induced apoptosis by inhibiting cathepsin D is dependent on oligomycin A-sensitive respiration. nih.gov This indicates that functional mitochondria are crucial for this synergistic effect. The mechanism involves an increase in cellular and mitochondrial superoxide (B77818) anion accumulation. nih.govresearchgate.net When respiration is inhibited by oligomycin A, the pro-apoptotic effect of combined acetate (B1210297) and cathepsin D inhibition is lost, suggesting that the mitochondrial respiratory activity is a key determinant of the cellular response. nih.gov Oligomycin A was shown to decrease the acetate-induced accumulation of superoxide anions, which may explain its ability to abrogate the enhanced apoptosis in this context. researchgate.net
The involvement of the mitochondrial permeability transition pore (PTP) is a recurring theme in oligomycin-related apoptosis. The PTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.net Several studies suggest that oligomycin's interaction with the F0 subunit of ATP synthase can influence the formation or regulation of the PTP, thereby modulating the cell's susceptibility to apoptosis. nih.govnih.govmdpi.com
Necrosis Induction (e.g., Mitochondrial Permeability Transition-driven Necrosis)
Necrosis is a form of cell death characterized by cell swelling and rupture of the plasma membrane. A key mechanism driving necrosis is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Sustained opening of the mPTP, often triggered by high levels of matrix Ca²⁺ and reactive oxygen species, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and eventual necrotic cell death.
The relationship between oligomycin and the mPTP is intricate. The target of oligomycin, the ATP synthase, has been implicated as a potential component or regulator of the mPTP. Specifically, the Oligomycin-Sensitivity Conferring Protein (OSCP), a subunit of the ATP synthase's F₀ sector, is a binding target for cyclophilin D, a well-established inducer of the mPTP. However, rather than inducing necrosis, some studies report that oligomycin desensitizes the mPTP to Ca²⁺-induced opening. This suggests that by binding to the ATP synthase complex, oligomycin may stabilize it in a conformation that inhibits pore formation, thereby preventing this pathway of necrotic cell death.
Dissociation of Apoptotic Features (e.g., plasma membrane changes vs. caspase activation)
The process of apoptosis involves a well-orchestrated series of events, including changes to the plasma membrane (such as the externalization of phosphatidylserine) and the activation of a cascade of cysteine proteases known as caspases. Typically, the release of cytochrome c from the mitochondria leads to the formation of the apoptosome, which in turn activates initiator caspase-9, followed by the activation of executioner caspases like caspase-3. These executioner caspases are responsible for many of the morphological changes seen in apoptotic cells.
Because oligomycin can block the release of cytochrome c in certain contexts, it can cause a dissociation between different apoptotic markers. A cell treated with an apoptotic stimulus in the presence of oligomycin might experience mitochondrial stress but fail to activate the downstream caspase cascade. This could lead to a situation where some features associated with cellular distress appear, potentially including alterations in membrane integrity, without the orderly execution of the full apoptotic program. This uncoupling of upstream mitochondrial events from downstream caspase activation represents a dissociation of apoptotic features.
Influence on Cellular Proliferation and Cell Cycle
Oligomycin's profound impact on cellular energy levels directly affects cell proliferation and the ability of cells to progress through the cell cycle.
Induction of G1-phase Cell Cycle Arrest
The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint that is highly regulated and energy-dependent. There is growing evidence for an "energetic checkpoint" in G1 that monitors the cell's metabolic state. Oligomycin, by inhibiting ATP synthesis, can trigger this checkpoint. Studies have demonstrated that low concentrations of oligomycin can cause a cell cycle arrest in the G1 phase in cell lines such as human promyelocytic leukemia (HL-60) cells. This arrest prevents cells with insufficient energy stores from committing to the energetically expensive processes of DNA replication and cell division.
Attenuation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, PCNA)
The arrest in the G1 phase induced by oligomycin is mediated by its effects on key cell cycle regulatory proteins. The progression through G1 is driven by the activity of cyclin-dependent kinases (CDKs), whose function is dependent on their association with cyclin proteins.
Research has shown that oligomycin treatment leads to a dramatic reduction in the protein levels of Cyclin D1. This reduction is, at least in part, mediated by a process involving phosphorylation-dependent proteasomal degradation. The loss of Cyclin D1, a critical regulator of the G1-S transition, contributes significantly to the observed cell cycle arrest. While the levels of other proteins like Cyclin E and CDK2 may remain unaffected, the sharp decrease in Cyclin D1 is a key molecular mechanism for oligomycin's cytostatic effects. Proliferating Cell Nuclear Antigen (PCNA), another crucial protein for DNA replication and repair, is also central to cell cycle progression, and its regulation is often linked with that of cyclins.
Table of Oligomycin's Effects on Cellular Processes
| Cellular Process | Key Protein/Component | Observed Effect of Oligomycin |
|---|---|---|
| Apoptosis | Cytochrome c | Inhibits release (stimulus-dependent) |
| Necrosis | mPTP | Desensitizes pore to Ca²⁺-induced opening |
| Cell Cycle | Progression | Induces G1-phase arrest |
| Cell Cycle Regulation | Cyclin D1 | Reduces protein levels |
Effects on Cellular Stress Responses and Reactive Oxygen Species (ROS) Generation
Oligomycin's inhibition of ATP synthase leads to significant alterations in mitochondrial function, which in turn triggers cellular stress responses, most notably the generation of reactive oxygen species (ROS).
Oligomycin-Induced ROS Production
The blockage of the F₀ proton channel by oligomycin prevents the utilization of the proton motive force for ATP synthesis. wikipedia.org This leads to a hyperpolarized mitochondrial membrane and a buildup of reducing equivalents in the electron transport chain (ETC). researchgate.net This state of high mitochondrial membrane potential and reduced electron flow increases the likelihood of electrons prematurely leaking from the ETC, particularly from Complexes I and III, and reacting with molecular oxygen to form superoxide radicals. mdpi.comresearchgate.net
Studies have consistently demonstrated that oligomycin treatment leads to an increase in both cellular and mitochondrial ROS levels. researchgate.netnih.govnih.gov For instance, in synovial tissue from rat knee joints, ex vivo analysis showed that oligomycin injection resulted in a significant increase in ROS production at both the cellular and mitochondrial levels compared to control joints. researchgate.netnih.gov This elevated ROS production is a key factor in the cellular stress response to mitochondrial dysfunction induced by oligomycin. nih.gov The increase in ROS can lead to oxidative damage, such as lipid peroxidation, evidenced by the accumulation of markers like 4-hydroxy-2-nonenal (4-HNE). nih.govnih.gov
| Cell/Tissue Type | Experimental Observation | Reference |
|---|---|---|
| Synovial Tissue | Significant increase in cellular and mitochondrial ROS production after oligomycin injection. | researchgate.netnih.gov |
| HT-22 Cells | Flow cytometric analysis showed increased cellular ROS levels after oligomycin treatment. | researchgate.net |
| Macrophages | LPS-induced ROS production, which is dependent on an elevated mitochondrial membrane potential, is a key part of the pro-inflammatory response. | nih.gov |
Modulation of Superoxide Anion Accumulation
| Treatment Condition (RKO Cells) | Effect on Acetate-Induced Superoxide Accumulation | Reference |
|---|---|---|
| Acetate + Oligomycin A | Decreased the accumulation of both mitochondrial and cellular superoxide anions. | researchgate.net |
Impact on Mitochondrial Dynamics and Function
Oligomycin directly targets the mitochondrial F₁F₀-ATP synthase, profoundly impacting mitochondrial bioenergetics and dynamics.
Mitochondrial Membrane Depolarization
The effect of oligomycin on mitochondrial membrane potential (ΔΨm) is complex and can vary based on the cellular context and experimental conditions. By inhibiting the primary pathway for proton re-entry into the mitochondrial matrix, oligomycin is expected to cause hyperpolarization of the inner mitochondrial membrane. researchgate.net However, studies have reported varied outcomes.
In some contexts, oligomycin does not cause depolarization and may even protect against it. For example, in rat hepatocytes, oligomycin induced ATP depletion without causing mitochondrial depolarization. nih.gov It was also found to protect against CCCP-induced depolarization under certain conditions. nih.gov
Conversely, other studies report that oligomycin can induce or potentiate depolarization. In synaptosomes, oligomycin was shown to potentiate the depolarization of ΔΨm brought about by other ETC inhibitors like rotenone (B1679576). researchgate.net In A549.B2 and RD.Myo cells, oligomycin treatment led to an increase in the percentage of cells with depolarized mitochondria. researchgate.net Furthermore, oligomycin has been observed to increase the frequency of spontaneous, transient mitochondrial depolarization events, which may be a mechanism to counteract excessive ROS production. frontiersin.orgmdpi.com This suggests that the impact of oligomycin on ΔΨm is not static but can involve dynamic fluctuations and is dependent on cell type and metabolic state.
| Cell Type / System | Observed Effect of Oligomycin on Mitochondrial Membrane Potential | Reference |
|---|---|---|
| Rat Hepatocytes | Caused ATP depletion without mitochondrial depolarization. | nih.gov |
| Synaptosomes | Potentiated depolarization caused by other ETC inhibitors. | researchgate.net |
| A549.B2 Cells | Induced an increase in the percentage of depolarized cells. | researchgate.net |
| H9c2 Cells | Increased the frequency of transient depolarization events. | frontiersin.org |
Mitochondrial Oxygen Consumption Rate (OCR)
Oligomycin is a cornerstone tool in the study of mitochondrial respiration, specifically for its predictable effect on the oxygen consumption rate (OCR). nih.gov In a typical cellular mitochondrial stress test, the addition of oligomycin causes a sharp decrease in OCR. nih.govtaylorandfrancis.com This reduction quantifies the portion of basal respiration that is coupled to ATP synthesis via oxidative phosphorylation. taylorandfrancis.com The remaining OCR after oligomycin treatment is attributed to non-ATP-linked oxygen consumption, primarily from the proton leak across the inner mitochondrial membrane and, to a lesser extent, non-mitochondrial sources. plos.org Therefore, oligomycin is essential for dissecting and quantifying the different components of cellular respiration. nih.govtaylorandfrancis.com
Proton Leak and Mitochondrial Uncoupling
Oligomycin is a well-established inhibitor of the F₀ component of ATP synthase, effectively blocking the proton channel necessary for the oxidative phosphorylation of ADP to ATP. wikipedia.orgnih.gov This inhibition of ATP synthesis leads to a significant reduction in electron flow through the electron transport chain and a decrease in oxygen consumption. nih.gov However, research has revealed a more complex consequence of oligomycin treatment than simple inhibition. Subsequent to the initial drop in mitochondrial respiration, oligomycin can induce a phenomenon known as proton leak or mitochondrial uncoupling. wikipedia.orgresearchgate.net
This uncoupling is characterized by the recovery of oxygen uptake to near-baseline levels, indicating that protons are re-entering the mitochondrial matrix independent of ATP synthase. nih.govresearchgate.net This process dissipates the proton motive force without producing ATP. nih.gov The proton leak can be formally defined as the dissipation of the proton motive force in the presence of an ATP synthase inhibitor like oligomycin. nih.gov
The mechanism of oligomycin-induced uncoupling is distinct and appears to be cell-type dependent. It has been observed as a rapid process in HepG2 cells and occurs over a longer duration in the H1299 cell line. nih.govresearchgate.net The proton fluxes observed during this uncoupling plateau at oligomycin concentrations between 0.25–5 μM. nih.govresearchgate.net At this plateau, the rate of proton leak is lower than what would be expected from the opening of the classical mitochondrial permeability transition pore (mPTP), although at higher concentrations in H1229 cells, fluxes consistent with pore opening have been observed. nih.govresearchgate.net This uncoupling effect is not sensitive to cyclosporin (B1163) A, an inhibitor of the mPTP. nih.gov
The maintenance of mitochondrial ATP levels appears to play a role in this process. The uncoupling can be reversed by the addition of glucose to restore ATP synthesis and is inhibited by bongkrekic acid (an inhibitor of the adenine (B156593) nucleotide translocator) if it is added before oligomycin. nih.govresearchgate.net Paradoxically, at low concentrations, oligomycin has been shown to increase the phosphorylation capacity of damaged and uncoupled submitochondrial particles. nih.gov This is thought to occur because oligomycin preferentially binds to the already damaged and uncoupled ATP synthases, preventing proton leak through them and allowing undamaged complexes to synthesize ATP. nih.gov
| Observation | Details | Cell/System Studied | Reference |
|---|---|---|---|
| Induction of Proton Uncoupling | Following initial inhibition of O₂ uptake, oligomycin induces a recovery of oxygen consumption, indicating a proton leak. | HepG2 and H1299 cells | nih.govresearchgate.net |
| Concentration Dependence | Proton fluxes plateau at oligomycin concentrations in the 0.25–5 μM range. | HepG2 and H1299 cells | nih.gov |
| Comparison to mPTP | Uncoupling is not sensitive to the mPTP inhibitor cyclosporin A, and fluxes are generally lower than expected for full mPTP opening. | HepG2 cells | nih.gov |
| Role of ATP | Uncoupling is reversed by the addition of glucose (restoring ATP) and inhibited by pre-treatment with bongkrekic acid (maintaining mitochondrial ATP). | HepG2 cells | nih.gov |
| Effect on Damaged Mitochondria | At low concentrations, oligomycin can prevent proton leak in damaged submitochondrial particles, thereby increasing ATP synthesis by intact complexes. | Submitochondrial particles | nih.gov |
Effects on Specific Cell Types and Processes (e.g., Spermatozoa capacitation)
The inhibitory action of oligomycin on mitochondrial ATP synthase has significant consequences for specialized cellular processes that are highly dependent on mitochondrial energy production, such as spermatozoa capacitation. Capacitation is a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte. researchgate.net
Research on boar spermatozoa demonstrates that oligomycin A, a specific inhibitor of the F₀ component of mitochondrial ATP synthase, induces an immediate and almost complete immobilization of the cells. researchgate.netnih.govuab.cat Furthermore, oligomycin A inhibits the ability of spermatozoa to achieve successful in vitro capacitation (IVC). researchgate.netnih.gov This inhibition is evident through the suppression of several key capacitation-associated events, including:
Changes in motility patterns compatible with capacitation. nih.govuab.cat
Tyrosine phosphorylation of the acrosomal p32 protein. researchgate.netnih.gov
Changes in membrane fluidity. researchgate.netnih.gov
The ability to undergo the subsequent progesterone-induced acrosome exocytosis (in vitro acrosome exocytosis or IVAE). researchgate.netnih.govuab.cat
| Parameter | Effect of Oligomycin A | Context | Reference |
|---|---|---|---|
| Motility | Immediate and almost complete immobilization. | Incubation in capacitation medium. | researchgate.netnih.govuab.cat |
| In Vitro Capacitation (IVC) | Inhibited. | Measured by changes in motility, protein phosphorylation, and membrane fluidity. | researchgate.netnih.gov |
| Acrosome Exocytosis (IVAE) | Inhibited. | Progesterone-induced event following capacitation. | researchgate.netnih.govuab.cat |
| Overall O₂ Consumption | No change. | During capacitation phase (pre-acrosome reaction). | researchgate.netnih.gov |
| Overall Intracellular ATP | No change. | During capacitation phase (pre-acrosome reaction). | researchgate.netnih.gov |
| Mitochondrial Membrane Potential (MMP) | No change. | During capacitation phase (pre-acrosome reaction). | researchgate.netnih.gov |
Applications of Oligomycin in Contemporary Research Methodologies
As a Tool for Studying Mitochondrial Respiration and Bioenergetics
Oligomycin (B223565) is widely employed to dissect the components of mitochondrial respiration. By inhibiting ATP synthase, it effectively halts the process of oxidative phosphorylation, providing a means to measure various parameters of mitochondrial health and function. taylorandfrancis.comnih.gov This inhibition allows researchers to differentiate between the oxygen consumption linked to ATP production and that which is not. taylorandfrancis.com
A primary application of oligomycin is the quantification of ATP-linked respiration. In cellular respirometry assays, the basal oxygen consumption rate (OCR) is first measured to establish a baseline of total cellular respiration. nih.gov The subsequent addition of oligomycin inhibits ATP synthase, causing a decrease in OCR. nih.gov This reduction in oxygen consumption is directly proportional to the amount of respiration that was coupled to ATP synthesis. taylorandfrancis.comnih.gov Therefore, the difference between the basal OCR and the oligomycin-insensitive OCR represents the ATP-linked respiration, offering a measure of the cell's energetic demand and the capacity of the mitochondria to meet it. portlandpress.com
An increase in ATP-linked OCR can signify a higher demand for ATP within the cell, whereas a decrease may indicate lower energy requirements, a scarcity of substrates, or significant impairment of the oxidative phosphorylation process. portlandpress.com
Oligomycin is also a key component in assays designed to determine the maximal respiratory capacity of mitochondria. taylorandfrancis.comnih.gov In these experiments, after inhibiting ATP synthase with oligomycin, a chemical uncoupler such as carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP) is introduced. researchgate.netescholarship.org This uncoupler dissipates the proton gradient across the inner mitochondrial membrane, allowing the electron transport chain to function at its maximum rate, independent of ATP synthesis. escholarship.orgnih.gov The resulting OCR measurement reflects the maximal respiratory capacity of the cell. nih.gov
However, some studies suggest that the presence of oligomycin during the estimation of maximal OCR can lead to an underestimation of the electron transport system's capacity. nih.govnih.govresearchgate.net This is an important consideration for the interpretation of data from such assays.
The "Mito Stress Test" is a widely used protocol that utilizes oligomycin to assess mitochondrial health and identify dysfunction. nih.govresearchgate.netincyton.com This assay involves the sequential addition of oligomycin, an uncoupler (like FCCP), and inhibitors of the electron transport chain (such as rotenone (B1679576) and antimycin A). nih.govresearchgate.net
The initial injection of oligomycin allows for the determination of ATP-linked respiration and proton leak. nih.govincyton.com Subsequent treatment with an uncoupler reveals the maximal and spare respiratory capacities. nih.gov Finally, the addition of electron transport chain inhibitors shuts down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption. taylorandfrancis.com By analyzing the changes in OCR at each stage, researchers can create a comprehensive bioenergetic profile of the cell and pinpoint specific areas of mitochondrial dysfunction. nih.govresearchgate.net
Table 1: Key Parameters Measured in a Mito Stress Test Using Oligomycin
| Parameter | Description | How Oligomycin is Used |
| Basal Respiration | The baseline oxygen consumption rate of the cells. | Measured before the addition of any inhibitors. |
| ATP-Linked Respiration | The portion of basal respiration used to generate ATP. | Calculated as the difference between basal respiration and the OCR after oligomycin addition. |
| Proton Leak | The oxygen consumption that is not coupled to ATP synthesis, representing protons leaking across the inner mitochondrial membrane. | The remaining OCR after the inhibition of ATP synthase by oligomycin. |
| Maximal Respiration | The maximum rate of oxygen consumption the cell can achieve. | Measured after the addition of an uncoupler (e.g., FCCP) following oligomycin treatment. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | Calculated from the maximal respiration value obtained in the presence of an uncoupler, which is typically added after oligomycin. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration. | Measured after the complete inhibition of the electron transport chain by agents like rotenone and antimycin A, which are added after oligomycin and an uncoupler. |
This table provides an interactive overview of the parameters assessed during a mitochondrial stress test and the role of oligomycin in their measurement.
By inhibiting ATP synthase, oligomycin directly induces a state of ATP depletion, allowing researchers to study the cellular consequences of reduced mitochondrial ATP production. nih.gov This is a valuable tool for investigating how cells adapt to energy stress and the role of alternative energy-producing pathways, such as glycolysis. nih.gov
Furthermore, the respiration that continues after the addition of oligomycin is attributed to proton leak—the movement of protons across the inner mitochondrial membrane that is not coupled to ATP synthesis. nih.govnih.govpnas.org Oligomycin-induced inhibition of ATP synthase leads to a hyperpolarization of the mitochondrial membrane, which can, in turn, increase the rate of proton leak. nih.gov This allows for the quantification and study of proton leak, a process that contributes to basal metabolic rate and has been implicated in various physiological and pathological states. nih.govnih.gov
In Vitro Studies of Cellular Metabolism and Physiology
Beyond its direct application in studying mitochondria, oligomycin is a valuable tool for probing broader aspects of cellular metabolism and physiology in vitro. nih.govresearchgate.net Its ability to specifically disrupt mitochondrial ATP synthesis provides a controlled way to perturb cellular energy balance.
Oligomycin is used to induce metabolic stress and analyze the subsequent cellular responses. pnas.org For instance, by blocking mitochondrial ATP production, oligomycin forces cells to rely more heavily on glycolysis for their energy needs. nih.gov This "glycolytic switch" can be observed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate (B86563) production from glycolysis. nih.gov
Studies have shown that treatment with oligomycin can lead to a decrease in cellular ATP levels, which is more pronounced in cells that are highly dependent on oxidative phosphorylation. pnas.org This approach allows for the characterization of the bioenergetic profiles of different cell types, such as cancer cells, and their relative dependence on mitochondrial respiration versus glycolysis. nih.gov For example, in some cancer cell lines, oligomycin treatment leads to a significant drop in ATP and an increase in glucose uptake, while others show less of a response, indicating a greater reliance on glycolysis even under normal conditions. pnas.org
Assessment of Cell Line Sensitivity to Mitochondrial Inhibition
Oligomycin is a cornerstone tool for assessing the dependence of various cell lines on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation. By selectively inhibiting ATP synthase, oligomycin allows researchers to quantify a cell line's sensitivity to mitochondrial inhibition, revealing its metabolic phenotype—whether it relies primarily on OXPHOS or has the flexibility to switch to glycolysis for its energy needs. This assessment is particularly crucial in cancer research, where metabolic reprogramming is a hallmark of many tumor types.
A common method for this assessment is the mitochondrial stress test, which measures the oxygen consumption rate (OCR) under different conditions. researchgate.net In this assay, cells are treated sequentially with oligomycin, a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone), and electron transport chain inhibitors such as rotenone and antimycin A. researchgate.nettaylorandfrancis.com The sharp decrease in OCR after the addition of oligomycin indicates the proportion of basal respiration that was dedicated to ATP synthesis. taylorandfrancis.complos.org This allows for the quantification of ATP-linked respiration and helps identify mitochondrial dysfunction. toku-e.com
Research has shown that different cancer cell lines exhibit varied sensitivity to oligomycin. For instance, studies on breast cancer cell lines have demonstrated that MCF7 cells are significantly more sensitive to oligomycin than MDA-MB-231 cells, as indicated by their respective IC50 values for the inhibition of mammosphere (cancer stem cell) formation. researchgate.net This differential sensitivity highlights the diverse metabolic strategies employed by different cancer subtypes. Similarly, oligomycin has been used to study doxorubicin-resistant HepG2 human hepatocarcinoma cells, where it was found to induce apoptosis, suggesting it can bypass certain mechanisms of drug resistance. semanticscholar.org
| Cell Line | Cell Type | Reported IC50 (Mammosphere Formation) | Reference |
|---|---|---|---|
| MCF7 | Breast Cancer (ER-positive) | ~100 nM | researchgate.net |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~5-10 µM | researchgate.net |
Molecular Biology and Biochemical Probes
Oligomycin's high specificity as an inhibitor of mitochondrial F₁F₀-ATP synthase makes it an invaluable probe in molecular biology and biochemistry. toku-e.compubcompare.ai It is widely used to dissect the mechanisms of mitochondrial processes, particularly oxidative phosphorylation. creative-biolabs.com By blocking the final step of OXPHOS, oligomycin allows researchers to study the effects of ATP depletion on various cellular functions, investigate the coupling of the electron transport chain to ATP synthesis, and explore the phenomenon of "proton leak," where protons re-enter the mitochondrial matrix without generating ATP. toku-e.com
Investigation of Oligomycin-Sensitive ATP Synthases
Oligomycin is a critical tool for investigating the structure and function of ATP synthase. cellsignal.com Since its discovery as a potent inhibitor of the enzyme in 1958, it has been used to delineate the two major components of the synthase: the catalytic F₁ unit and the membrane-embedded F₀ unit, which confers oligomycin sensitivity. nih.gov The mechanism of inhibition involves oligomycin binding directly to the F₀ subunit, specifically to the surface of the c-subunit ring, which forms the proton channel. nih.govwikipedia.org This binding physically blocks the translocation of protons, which is necessary to drive the rotation of the c-ring and subsequent synthesis of ATP from ADP. wikipedia.orgyoutube.com
High-resolution crystal structures have revealed that oligomycin lodges in a hydrophobic pocket on the c-ring, making contact with two adjacent c-subunits. nih.gov This interaction locks the essential carboxyl side chain of a glutamate (B1630785) residue (Glu59 in yeast), preventing it from participating in proton transport and thereby stalling the entire enzyme. nih.gov
The term "oligomycin-sensitive ATPase activity" is often used as a measure of the structural and functional integrity of the entire F₁F₀ complex. mdpi.com The "oligomycin-sensitivity-conferring protein" (OSCP) is a component of the peripheral stalk that connects the F₁ and F₀ domains. creative-biolabs.com While oligomycin does not bind directly to OSCP, this protein is essential for coupling proton translocation to ATP synthesis, and its presence is required for the enzyme to be inhibited by oligomycin. mdpi.comnih.gov Therefore, the degree of inhibition by oligomycin can serve as a biochemical indicator of a properly assembled and coupled ATP synthase complex. mdpi.com
Probing Protein-Protein Interactions (e.g., Small-Molecule-Assisted Identification of Protein-Protein Interactions through Proximity, SMAP3-ID)
The specific interaction between a small molecule and its protein target can be leveraged as a powerful tool to explore broader protein-protein interactions (PPIs) within a native cellular environment. While oligomycin's primary use is as an inhibitor, other small molecules are used in advanced proteomic techniques to map interaction networks. An example of such a sophisticated method is the Small-Molecule-Assisted Identification of Protein-Protein Interactions through Proximity (SMAP3-ID). elsevierpure.com
The SMAP3-ID method allows for the identification of endogenous PPIs without the need for genetic engineering or cell fixation, which can introduce artifacts. acs.org The general principle involves a multi-step process:
A selective small-molecule ligand, designed to bind to a specific protein of interest, is first modified with a photo-cross-linker. elsevierpure.com
This probe is introduced to living cells, where it binds to its target protein. acs.org
UV irradiation covalently links the probe to its target. acs.org
A second, trifunctional chemical probe is added, which reacts with the first probe via a bioorthogonal click reaction. elsevierpure.com
A final UV irradiation step initiates a second cross-linking event, covalently capturing nearby interacting proteins. elsevierpure.com
The entire protein complex can then be isolated and analyzed by mass spectrometry to identify the interacting partners. acs.org
This approach, exemplified by the use of the small molecule LBL1 to identify novel interactors of nuclear lamins, demonstrates how specific small molecules can serve as the basis for advanced biochemical probes to map the complex web of protein interactions within a cell. elsevierpure.comacs.org
Biological Activities and Efficacy in Model Systems Non Clinical
Antifungal Research
Oligomycins have demonstrated extensive antifungal activities against various fungi and oomycetes. nih.gov The oligomycin (B223565) complex, first documented in 1954 from Streptomyces diastatochromogenes, was found to be highly inhibitory against fungi. nih.govplos.org Oligomycin A has been identified as the most active anti-filamentous fungal analog among the oligomycin family of antibiotics. nih.govplos.orgresearchgate.net
Oligomycin is active against Rhodotorula glutinis, Aspergillus niger, and other molds. toku-e.comsigmaaldrich.comsigmaaldrich.comscientificlabs.iecreative-biolabs.comtoku-e.comrearus.rudv-expert.org Oligomycin C exhibits strong activity against Aspergillus niger, Alternaria alternata, Botrytis cinerea, and Phytophthora capsici. medchemexpress.comapexbt.com
Studies have specifically investigated the effects of oligomycins on Magnaporthe oryzae Triticum (MoT), a devastating wheat blast fungus. biorxiv.orgnih.gov Oligomycin B and oligomycin F, isolated from Streptomyces species, have shown extensive antifungal activities against MoT. biorxiv.orgnih.gov Both compounds strongly suppressed mycelial growth of MoT in a dose-dependent manner. nih.govnih.govplos.orggriffith.edu.au Oligomycin F generally displayed stronger inhibition of MoT hyphal growth compared to oligomycin B. nih.govplos.orggriffith.edu.au For instance, at 2 μ g/disk , oligomycin F inhibited mycelial growth by 73.9 ± 2.5%, while oligomycin B showed 57.1 ± 1.3% inhibition. plos.org Minimum inhibitory concentrations (MICs) for oligomycin F and oligomycin B against MoT hyphal growth were reported as 0.005 and 0.05 μ g/disk , respectively. nih.govgriffith.edu.au
Oligomycins have also shown activity against other filamentous fungi, including Cladosporium cucumerinum, Magnaporthe grisea, Colletotrichum lagenarium, Botrytis cinerea, Cylindrocarpon destructans, Fusarium culmorum, and Erysiphe graminis. nih.govgriffith.edu.au
Oligomycins have been reported to inhibit mycelial growth, conidiogenesis, and conidial germination, and induce deleterious morphological changes in germinated conidia of fungal blast disease. researchgate.net
In the case of Magnaporthe oryzae Triticum, oligomycin B and F strongly suppressed conidiogenesis (conidia formation) in mycelia grown on agar (B569324) medium, completely halting it at certain concentrations. biorxiv.orgplos.orgnih.govgriffith.edu.au These compounds also significantly inhibited MoT conidia germination and induced lysis. nih.govnih.govgriffith.edu.au If germination occurred, oligomycins caused abnormal germ tube formation and suppressed the formation of appressoria, which are crucial for fungal infection. nih.govnih.govgriffith.edu.au For example, at 0.05 μg/ml, oligomycin F resulted in 53 ± 0.4% conidia germination with shorter germ tubes, and 6 ± 0.8% conidia lysed after 6 hours. biorxiv.org After 12 hours, 33.3 ± 0.5% normal and 19.7 ± 0.2% abnormally branched germ tubes were observed among germinated conidia, with no appressoria formation or mycelial growth recorded after 24 hours. biorxiv.org
Oligomycins have demonstrated effects on zoospores of oomycetes, such as Plasmopara viticola, the pathogen responsible for grapevine downy mildew. nih.govplos.orgtoku-e.complos.orggriffith.edu.auoup.comnih.gov Oligomycin A, B, and F isolated from marine Streptomyces strains were found to impair the motility and induce subsequent lysis of P. viticola zoospores in a dose- and time-dependent manner. oup.comnih.gov Oligomycin B and F caused complete (100%) lysis of zoospores within 30 minutes at a dose of 0.5 μg/mL. oup.com Oligomycin B had an IC₅₀ of 0.15 and 0.2 μg/mL for motility inhibition and lysis, respectively, while oligomycin F had an IC₅₀ of 0.3 and 0.5 μg/mL. oup.comnih.gov Oligomycin A also showed motility inhibitory activity with an IC₅₀ of 3.0 μg/mL. nih.gov Interestingly, oligomycin F completely suppressed the release of zoospores from sporangia of P. viticola at a concentration of 0.5 μg/mL. oup.com
Here is a summary of the effects of oligomycins on Plasmopara viticola zoospores:
| Compound | Activity | IC₅₀ (μg/mL) | Effect at 0.5 μg/mL (30 min) | Effect at 0.5 μg/mL (Sporangia) |
| Oligomycin A | Motility Inhibition | 3.0 nih.gov | Not specified | Not specified |
| Oligomycin B | Motility Inhibition | 0.15 oup.comnih.gov | 100% lysis oup.com | Not specified |
| Oligomycin B | Lysis | 0.2 oup.comnih.gov | 100% lysis oup.com | Not specified |
| Oligomycin F | Motility Inhibition | 0.3 oup.comnih.gov | 100% lysis oup.com | Not specified |
| Oligomycin F | Lysis | 0.5 oup.comnih.gov | 100% lysis oup.com | 100% suppression of release oup.com |
Antiproliferative and Anti-Cancer Research in Cell Lines
Mitochondria are regulators in apoptosis and are thus a target for cancer research. toku-e.comtoku-e.com Oligomycins, as inhibitors of mitochondrial ATP synthase, have been investigated for their antiproliferative and anti-cancer effects in various cell lines. researchgate.netnih.gov
Oligomycin A has shown cytotoxic activity against the NCI-60 cell lines, with a GI₅₀ of 10 nM. medchemexpress.com The NCI-60 panel comprises 60 human cancer cell lines representing various cancer types, including leukemia, melanoma, non-small-cell lung carcinoma, and cancers of the brain, ovary, breast, colon, kidney, and prostate. cancer.govnih.govwikipedia.org
Oligomycin E has demonstrated strong antitumor activity against HeLa cells, with an IC₅₀ of 0.014 μg/mL. medchemexpress.com
Preliminary laboratory results indicate that Oligomycin B exhibits cytotoxicity against several human cancer cell lines with the following IC₅₀ values: HCT-116 (0.0012 uM), PSN1 (1.24 uM), T98G (6.21 uM), and A549 (6.21 uM). creative-biolabs.com
Oligomycin treatment has been shown to induce a decrease in the viability of MDA-MB-231 cells, particularly under low glucose conditions. researchgate.net Oligomycin A and its derivatives have also shown activity against the lung carcinoma cell line A-549. researchgate.netscience.gov Extracts containing oligomycin have shown cytotoxic activity against a human hepatocellular carcinoma cell line, Hep G2. science.gov
Here is a summary of reported cytotoxicity data for oligomycins against various cancer cell lines:
| Compound | Cell Line | Activity Metric | Value | Source |
| Oligomycin A | NCI-60 panel | GI₅₀ | 10 nM | medchemexpress.com |
| Oligomycin E | HeLa | IC₅₀ | 0.014 μg/mL | medchemexpress.com |
| Oligomycin B | HCT-116 | IC₅₀ | 0.0012 uM | creative-biolabs.com |
| Oligomycin B | PSN1 | IC₅₀ | 1.24 uM | creative-biolabs.com |
| Oligomycin B | T98G | IC₅₀ | 6.21 uM | creative-biolabs.com |
| Oligomycin B | A549 | IC₅₀ | 6.21 uM | creative-biolabs.com |
| Oligomycin | MDA-MB-231 | Decreased viability | Not specified | researchgate.net |
| Oligomycin A | A549 | Activity | Not specified | researchgate.netscience.gov |
| Oligomycin | HepG2 | Cytotoxicity | Not specified | science.gov |
Glucose starvation has been shown to greatly enhance the antiproliferative potency of oligomycin A in hormone-dependent breast cancer MCF-7 cells, although its effect on the T47D cell line was weak. researchgate.netnih.gov Glycolytic inhibitors also enhanced the antiproliferative potency of oligomycin A in MCF-7 cells. researchgate.netnih.gov
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.netjournaljpri.com P-gp actively transports various anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govjournaljpri.comresearchgate.net
Oligomycin has been found to bypass doxorubicin (B1662922) resistance and block P-glycoprotein activity. toku-e.comtoku-e.com P-glycoprotein causes multidrug resistance and extrudes anticancer drugs using ATP. toku-e.comtoku-e.com By inhibiting ATP synthase, oligomycin can affect the energy supply required for P-gp activity. This resulted in triggering apoptosis in drug-resistant HepG2 cells. toku-e.com Inhibition of ATP synthase by oligomycin A has been reported to potentiate the antiproliferative and cytotoxic effect of combination treatments in leukemia lymphocytes, particularly at lower doses, accompanied by ATP depletion. tandfonline.com
While the primary mechanism of oligomycin involves ATP synthase inhibition, its ability to impact P-gp mediated resistance highlights a potential role in overcoming MDR in certain contexts.
Sensitization to Chemotherapeutic Agents (e.g., docetaxel)
Oligomycin A has demonstrated the ability to increase the sensitivity of certain cancer cells to chemotherapeutic agents, such as docetaxel (B913). In docetaxel-resistant human laryngeal cancer cells (DRHEp2), Oligomycin A, an inhibitor of Fo-ATPase, was found to eliminate docetaxel resistance in a dose-dependent manner. nih.govresearchgate.net This effect was linked to the induction of reactive oxygen species (ROS) generation, which was diminished in resistant cells with increased Fo-ATPase activity. nih.govresearchgate.net Inhibition of Fo-ATPase by Oligomycin A induced docetaxel-mediated ROS generation in DRHEp2 cells, suggesting a mechanism by which Oligomycin A overcomes resistance. nih.govresearchgate.net
However, in human gastric cancer cells, mitochondrial dysfunction induced by oligomycin and antimycin A was shown to enhance cisplatin (B142131) resistance. ebi.ac.ukoncotarget.com This was associated with increased expression of xCT (SLC7A11) and elevated intracellular glutathione (B108866) (GSH) levels, mediated through the ROS-activated GCN2-eIF2α-ATF4 pathway. ebi.ac.ukoncotarget.com This indicates that the effect of Oligomycin on chemosensitivity can be context-dependent, varying with the cancer cell type and the specific chemotherapeutic agent.
Impact on Cancer Cell Migration and Invasion (e.g., EMT pathways)
Oligomycin's impact on cancer cell migration and invasion appears to be complex and potentially dependent on the cancer type. Inhibition of mitochondrial electron transport chain using inhibitors like Oligomycin A has been reported to change the morphology of epithelial lung cancer cells to a mesenchymal-like spindle shape, potentially enhancing their migration and invasion abilities. researchgate.net Studies in lung cancer cells have suggested that Oligomycin A and antimycin A can induce mesenchymal-like morphological features and increase migration and invasion, potentially by upregulating p-AKT and p-AMPK expression, thereby inducing epithelial-to-mesenchymal transition (EMT). spandidos-publications.comspandidos-publications.comfrontiersin.org Oligomycin A treatment also increased cytosolic Ca2+ and ROS in HepG2 cells and stimulated migration in SK-Hep-1 cells. researchgate.net
Conversely, inhibiting mitochondrial ATP synthesis with Oligomycin A was found to attenuate metastatic seeding in the lungs in orthotopic human breast cancer models, suggesting a reduction in metastatic potential in this context. mdpi.comnih.gov This highlights the varied effects of Oligomycin on cancer cell migration and invasion depending on the specific cellular context and model system.
Modulation of Cancer Cell Metabolism for Therapeutic Aims
Oligomycin, as a potent inhibitor of mitochondrial ATP synthase, directly impacts cancer cell metabolism by inhibiting oxidative phosphorylation (OXPHOS). frontiersin.orgnih.govmdpi.commdanderson.orgnih.gov This inhibition can lead to decreased ATP production via this pathway. frontiersin.org Targeting mitochondrial function with OXPHOS inhibitors like oligomycin has been explored as a strategy to overcome metabolic resistance in cancer cells. mdanderson.org For instance, in pancreatic cancer cells that developed resistance after the inhibition of the KRAS oncogene, mitochondrial function stepped in to support survival. mdanderson.org Treating these resistant cells with Oligomycin reduced mitochondrial respiration. mdanderson.org
While Oligomycin can effectively inhibit OXPHOS, cancer cells may exhibit metabolic plasticity, potentially compensating by increasing glycolysis or utilizing alternative substrates. frontiersin.orgmdpi.com Therefore, combining OXPHOS inhibitors with inhibitors of other metabolic pathways, such as glycolysis, is being investigated to prevent such compensatory mechanisms and enhance therapeutic efficacy. frontiersin.orgmdpi.com Oligomycin's role in modulating cancer cell metabolism is primarily through disrupting ATP synthesis, which can influence cell growth, survival, and response to other therapies, particularly in cancers that are reliant on OXPHOS.
Research in Other Model Systems
Beyond cancer research, Oligomycin has been investigated for its biological activities in other model systems, including its effects on nematodes, insects, and bacteria.
Nematocidal Activity
Oligomycins have been reported to possess nematocidal properties. nih.govnih.govebi.ac.uk While the exact mechanisms and specific efficacy against various nematode species are not extensively detailed in the provided search results, this activity is recognized as part of the broad biological profile of oligomycins. nih.gov
Insecticidal Activity
Insecticidal activity has also been attributed to oligomycins. nih.govbiorxiv.org Research has indicated that chlorinated hydrocarbon insecticides can inhibit oligomycin-sensitive and insensitive fish adenosine (B11128) triphosphatase activity, suggesting a potential interaction with ATPase enzymes that could be relevant to insecticidal action. nih.gov However, detailed studies specifically demonstrating Oligomycin's efficacy and mechanisms as an insecticide against particular insect species were not prominently featured in the search results.
Antibacterial Research (e.g., against Staphylococcus aureus, Streptomyces fradiae)
Research has explored the antibacterial properties of Oligomycin, with varying results depending on the bacterial species.
Against Staphylococcus aureus, Oligomycin A alone has been reported to not display significant direct killing efficacy. mdpi.complos.orgasm.org However, it has been found to increase the effectiveness of polymyxin (B74138) B against S. aureus. asm.org This synergistic effect is linked to Oligomycin's inhibition of ATP synthase, which contributes to the intrinsic resistance of S. aureus to polymyxins. asm.org By inhibiting ATP synthase, Oligomycin A can sensitize S. aureus to the actions of polymyxin B. asm.org Studies have also indicated that Oligomycin had minimal effects on the S. aureus metabolome. plos.org
Mechanisms of Resistance to Oligomycin
Genetic Basis of Oligomycin (B223565) Resistance in Microorganisms (e.g., Yeast)
In microorganisms, particularly Saccharomyces cerevisiae (yeast), oligomycin resistance is often conferred by mutations within the genes encoding subunits of the mitochondrial ATP synthase yeastgenome.orgnih.gov. These mutations are typically mitochondrially inherited nih.govoup.com.
Mutations in Mitochondrially Encoded ATP Synthase Subunits (e.g., subunit a, subunit c)
Genetic studies in yeast have identified mutations in the mitochondrially encoded genes for ATP synthase subunits that lead to oligomycin resistance yeastgenome.orgnih.gov. Specifically, mutations in the genes encoding subunit 9 (equivalent to subunit c) and subunit 6 (equivalent to subunit a) of the mitochondrial ATPase have been shown to confer resistance yeastgenome.orgnih.govoup.com.
Mutations in subunit c (encoded by the OLI1 gene in yeast) are well-documented mechanisms of oligomycin resistance. The oligomycin-binding site is located on subunit c within the F₀ portion of ATP synthase pnas.org. Residues in yeast subunit c that, when mutated, confer resistance include Leu53, Ala56, Leu57, and Phe64, which directly interact with oligomycin pnas.orgpnas.org. Mutations in Gly23 and Gly25 have also been shown to confer resistance pnas.org. These amino acid substitutions can directly impact the binding of oligomycin to the ATP synthase complex, thereby reducing its inhibitory effect nih.govpnas.org.
Mutations in subunit a (encoded by the ATP6 gene) can also lead to oligomycin resistance nih.gov. It is proposed that substitutions in subunit a that confer resistance may act by blocking access to the oligomycin-binding site on the c-ring pnas.orgpnas.org. This provides further evidence that the oligomycin-binding site in the intact ATP synthase is located at the interface of the c-ring and subunit a, specifically at the proton access channel pnas.orgpnas.org.
Studies involving DNA sequence analysis of the OLI1 gene in oligomycin-resistant mutants of Saccharomyces cerevisiae have revealed specific amino acid changes in mitochondrial ATPase subunit 9 (subunit c) nih.govpnas.orgpnas.org. For instance, mutations leading to venturicidin (B1172611) or ossamycin (B1233878) resistance, which show tight linkage to oligomycin-resistance alleles affecting subunit 9, involve amino acid substitutions nih.gov. Mutations affecting amino acids on the N-terminal stem of the protein, such as Gly25 to Ser and Ala27 to Gly, were found in venturicidin-resistant mutants nih.gov. Mutations in ossamycin-resistant mutants affected amino acids on the C-terminal stem, including Leu53 to Phe and Leu57 to Phe nih.gov. These findings contribute to a detailed understanding of the domains within the subunit 9 protein involved in antibiotic interaction nih.gov.
In Kluyveromyces lactis, another yeast species, unstable oligomycin resistance has been associated with the amplification of a specific segment of mitochondrial DNA oup.comnih.gov. This repetitive DNA segment was found immediately downstream of a cluster of two tRNA genes nih.gov. The spontaneous loss of resistance correlated with the disappearance of the amplified DNA nih.gov.
Beyond mutations in ATP synthase subunits, resistance can also involve other genes. For example, in Saccharomyces cerevisiae, expression of the ATP-binding cassette transporter-encoding gene YOR1 is required for oligomycin resistance mediated by mutations in the PDR1 or PDR3 genes, which encode zinc cluster transcription factors psu.edu. The YOR1 gene product is predicted to be an ABC transporter protein, and its expression is responsive to PDR1 and PDR3 psu.edu. A yor1 strain exhibits oligomycin hypersensitivity, and loss of YOR1 blocks the increased resistance conferred by mutant forms of PDR1 or PDR3 psu.edu.
Cellular Adaptations Leading to Oligomycin Insensitivity
Beyond genetic mutations in ATP synthase, cells can develop oligomycin insensitivity through adaptive changes in their metabolic strategies nih.govmdpi.com. These adaptations often involve a shift in energy production pathways to reduce reliance on the now-inhibited oxidative phosphorylation.
Shift in ATP Production Pathways (e.g., increased glycolysis dependence)
A key cellular adaptation to oligomycin-induced inhibition of oxidative phosphorylation is an increased dependence on glycolysis for ATP production nih.govapexbt.comwjon.org. Oligomycin treatment, by blocking ATP synthase, can lead to a decrease in ATP levels initially, prompting cells to upregulate glycolysis to maintain energy homeostasis nih.govtandfonline.com. This metabolic shift allows cells to survive despite impaired mitochondrial ATP synthesis nih.govmdpi.com.
Studies in various cell types, including cancer cells, have demonstrated this phenomenon. Oligomycin treatment has been shown to completely inhibit oxidative phosphorylation activity and induce varying levels of glycolysis gains nih.govapexbt.com. Cell lines with higher basal respiration levels often show larger increases in glycolysis flux upon oligomycin treatment apexbt.com. This adaptation can be a survival strategy, particularly in cancer cells that may already exhibit elevated glycolytic rates (the Warburg effect) wjon.org.
For example, in cancer cells with heterogeneous bioenergetic organization, oligomycin treatment induces a significant level of glycolysis nih.gov. In OXPHOS-dependent cells, oligomycin can cause transient ATP drops and activate AMPK, followed by a sustained elevation of glycolysis to restore ATP levels nih.gov. Even in the absence of AMPK activation, some cells can still show this adaptation nih.gov. This suggests the existence of other regulatory mechanisms facilitating the metabolic shift nih.gov.
Data from studies investigating cellular adaptation to mitochondrial dysfunction, including that induced by oligomycin, support the concept of increased glycolysis. For instance, cells with inefficient mitochondrial function may increase glycolysis to produce more ATP and overcome stress mdpi.com. When exposed to oligomycin, these cells adapt by switching from oxidative phosphorylation to increased glycolysis to provide ATP mdpi.com.
Correlation with Reduced ATP Synthase Activity
The sensitivity of ATP synthase to oligomycin is affected by the structural integrity and coupling of the F₀ and F₁ portions researchgate.netmdpi.com. Detachment of F₁ from F₀ leads to a decrease in oligomycin-sensitive ATPase activity, as ATP hydrolysis becomes uncoupled from proton translocation, and sensitivity to oligomycin is lost mdpi.com. This highlights that oligomycin inhibits proton transport in F₀ and affects ATP hydrolysis only when F₀ is correctly bound to F₁ mdpi.com.
In the context of cellular adaptation, while cells increase glycolysis when OXPHOS is inhibited by oligomycin, this does not necessarily imply a reduction in the activity of the resistant ATP synthase molecules present. Instead, it reflects a decreased reliance on the inhibited pathway and a compensatory increase in the alternative ATP production route.
Here is a summary of some key mutations conferring oligomycin resistance in yeast ATP synthase subunit c:
| Subunit | Gene | Residue (Yeast Numbering) | Mutation | Resistance to | Source |
| Subunit c | OLI1 | Leu53 | Leu53 → Phe | Ossamycin | nih.gov |
| Subunit c | OLI1 | Ala56 | Not specified | Oligomycin | pnas.orgpnas.org |
| Subunit c | OLI1 | Leu57 | Leu57 → Phe | Ossamycin | nih.gov |
| Subunit c | OLI1 | Phe64 | Not specified | Oligomycin | pnas.orgpnas.org |
| Subunit c | OLI1 | Gly23 | Not specified | Oligomycin | pnas.org |
| Subunit c | OLI1 | Gly25 | Gly25 → Ser | Venturicidin, Oligomycin | nih.govpnas.orgpnas.org |
| Subunit c | OLI1 | Asp26 | Asp26 → Val | R207910 (TMC207) | pnas.orgpnas.org |
| Subunit c | OLI1 | Ala27 | Ala27 → Gly | Venturicidin | nih.gov |
| Subunit c | OLI1 | Ala61 | Ala61 → Pro | R207910 (TMC207) | pnas.orgpnas.org |
| Subunit c | OLI1 | Ile64 | Ile64 → Met | R207910 (TMC207) | pnas.orgpnas.org |
Future Directions and Emerging Research Areas
Development of Novel Oligomycin (B223565) Analogues with Improved Selectivity or Potency
Research continues into the synthesis and modification of oligomycin to develop novel analogues with enhanced properties, such as improved selectivity or potency against specific targets. Chemical modification of oligomycin A has shown promise in generating semi-synthetic derivatives with high antiproliferative activity against tumor cell lines or selective antifungal activity against Candida species, alongside reduced toxicity towards mammalian cells. isuct.ru These derivatives can also serve as valuable tools for molecular genetic studies to identify additional cellular targets beyond F₁F₀ ATP synthase. isuct.runih.gov
Studies have explored site-selective modifications of oligomycin A. For instance, modifications in the side chain have yielded derivatives with varied cytotoxicity profiles against different cancer cell lines. nih.gov Some derivatives, like 33-azido-33-deoxy-oligomycin A and those with specific triazole substituents, have demonstrated high cytotoxicity against leukemia and colon carcinoma cell lines while being less sensitive to non-malignant skin fibroblasts. nih.gov
Structure-activity relationship (SAR) studies are crucial in this area to understand how structural changes influence biological activity and selectivity. While precise SARs for some oligomycins are still being determined, ongoing research aims to elucidate these relationships to facilitate the synthesis of more active compounds. plos.orgbiorxiv.org
Here is a table summarizing some research findings on oligomycin analogues:
| Compound/Modification | Target/Activity | Observed Effect | Citation |
| Semi-synthetic oligomycin A derivatives | Tumor cell lines, Candida spp. | High antiproliferative activity, selective antifungal activity, lower toxicity | isuct.ru |
| 33-azido-33-deoxy-oligomycin A | K562 leukemia, HCT116 colon carcinoma cell lines | High cytotoxicity | nih.gov |
| Oligomycin A derivatives with triazole substituents | K562 leukemia, HCT116 colon carcinoma cell lines | High cytotoxicity | nih.gov |
| 33-epi-oligomycin A | Aspergillus niger, Candida spp., filamentous fungi | Minor changes in potency; decreased activity against Streptomyces fradiae | tandfonline.com |
| 33-epi-oligomycin A | K562 leukemia, K562/4 multidrug resistant subline | Same activity as oligomycin A on K562; more potent on K562/4 | tandfonline.com |
Exploration of Oligomycin's Role in Specific Metabolic Pathways beyond ATP Synthase
While oligomycin is a well-known inhibitor of ATP synthase, research is exploring its potential roles and effects on other metabolic pathways. Studies using oligomycin as a tool have investigated cellular metabolic responses, such as the compensatory increase in glycolysis when mitochondrial respiration is inhibited. researchgate.netresearchgate.net
Furthermore, investigations into the cytotoxic properties of oligomycin derivatives have suggested the involvement of intracellular molecules beyond F₀F₁ ATP synthase. nih.gov This indicates that oligomycin and its analogues might interact with or modulate other cellular pathways, contributing to their biological effects. For example, some studies have explored the impact of mitochondrial dysfunction induced by inhibitors like oligomycin on processes such as epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, suggesting connections to pathways like AKT and AMPK. spandidos-publications.com
Research also highlights that the cellular response to oligomycin-induced ATP depletion can vary depending on the availability of glycolytic substrates. nih.gov This underscores the interplay between mitochondrial respiration and glycolysis and how disrupting one can impact the other metabolic rescue pathways.
Integration with Advanced Omics Technologies for Systems-Level Understanding
The application of advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, is becoming increasingly important in understanding the complex cellular effects of compounds like oligomycin at a systems level. Integrating multi-omics data can provide a more comprehensive view of biological processes and reveal insights beyond those gained from studying individual molecular layers. ethz.chnashbio.com
Studies utilizing integrated omics approaches have been employed in various biological contexts, including neurodegenerative diseases and liver transplantation models, to uncover molecular changes and identify potential therapeutic targets. researchgate.netresearchgate.net While specific integrated omics studies directly centered on elucidating novel metabolic pathways affected by oligomycin beyond ATP synthase are an emerging area, the broader application of these technologies provides a framework for future investigations.
Omics data can help to identify changes in gene expression, protein levels, and metabolite profiles in response to oligomycin treatment, potentially revealing affected pathways not previously associated with ATP synthase inhibition. ethz.ch This can lead to the discovery of novel mechanisms of action or off-target effects.
Applications in Agricultural Pest Control (e.g., Biopesticides)
Oligomycins have shown antagonistic effects against various microorganisms, including fungi and nematodes, which are significant agricultural pests. griffith.edu.aunih.gov This has led to exploration of their potential as biopesticides. Oligomycin A, in particular, has demonstrated antifungal activity against a range of phytopathogenic fungi. researchgate.net
Research has shown that oligomycins can suppress the growth and development of plant pathogens like Magnaporthe oryzae Triticum, the causal agent of wheat blast disease. plos.orgnih.govplos.orgnih.gov Studies have evaluated the in vitro suppressive effects of oligomycins on hyphal growth, conidiogenesis, conidial germination, and appressorial formation of this fungus. griffith.edu.aunih.gov Oligomycin F, for instance, has shown higher inhibition of hyphal growth compared to oligomycin B. plos.orggriffith.edu.au
Here is a table summarizing the in vitro effects of Oligomycin B and F on Magnaporthe oryzae Triticum hyphal growth:
| Compound | Concentration (μ g/disk ) | Hyphal Growth Inhibition (%) | Citation |
| Oligomycin B | 1 | 53.3 ± 1.5 | plos.org |
| Oligomycin B | 1.5 | 54.3 ± 1.3 | plos.org |
| Oligomycin B | 2 | 57.1 ± 1.3 | plos.org |
| Oligomycin F | 1 | 60.9 ± 2.5 | plos.org |
| Oligomycin F | 1.5 | 67.6 ± 0.9 | plos.org |
| Oligomycin F | 2 | 73.9 ± 2.5 | plos.org |
Minimum inhibitory concentrations (MICs) have also been determined, with oligomycin F showing a lower MIC (0.005 μ g/disk ) than oligomycin B (0.05 μ g/disk ) against M. oryzae Triticum. plos.orggriffith.edu.au
While the potency is promising, further field assessments are required to fully evaluate oligomycins as effective agricultural fungicides. plos.orgbiorxiv.orgnih.gov The relatively shorter residual effect of oligomycin might be advantageous in reducing environmental impact and potential risks to humans. plos.orgresearchgate.net
Beyond fungal pathogens, the essential role of ATP synthase in insects suggests it as a potential target for pest control, and oligomycin's activity against this enzyme in various organisms supports this avenue of research. nih.gov
Further Elucidation of Biosynthetic Mechanisms for Synthetic Biology Approaches
Understanding the biosynthetic pathways of oligomycins is crucial for applying synthetic biology approaches to produce known analogues more efficiently or to engineer novel compounds. Oligomycins are polyketides synthesized by type I modular polyketide synthases (PKSs). nih.govplos.orgpnas.orgplos.org The biosynthetic gene cluster for oligomycin A in Streptomyces avermitilis has been sequenced and found to encode a modular type I PKS system along with other necessary enzymes. plos.org
Research is ongoing to further elucidate the specific enzymes and steps involved in the biosynthesis of different oligomycin analogues. This includes identifying and characterizing the roles of various domains within the modular PKS, as well as enzymes responsible for post-PKS modifications. nih.govplos.org
Knowledge of the biosynthetic machinery allows for potential manipulation through synthetic biology. This could involve modifying existing PKS modules, swapping modules between different biosynthetic pathways, or introducing genes for modifying enzymes to create novel oligomycin derivatives with altered structures and potentially improved properties. nih.govfrontiersin.org
The study of pathway-specific regulators, such as AveR in Streptomyces avermitilis, which negatively affects oligomycin biosynthesis, also contributes to understanding and potentially manipulating production levels through genetic engineering. researchgate.net Elucidating these regulatory mechanisms can help optimize fermentation processes for higher yields of desired oligomycins or facilitate the activation of cryptic biosynthetic gene clusters that may produce novel analogues. frontiersin.org
Q & A
Q. How can researchers mitigate off-target effects of Oligomycin in whole-organism studies?
- Methodological Answer : Conduct pharmacokinetic profiling to assess tissue-specific accumulation. Use conditional knockout models (e.g., tissue-specific ATP synthase deletions) to distinguish on-target vs. off-target effects. Pair with transcriptomic analysis to identify compensatory pathways .
Data Interpretation & Reporting
Q. What guidelines ensure transparent reporting of Oligomycin-related data in publications?
Q. How should researchers handle contradictory findings between Oligomycin-treated in vitro vs. in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
